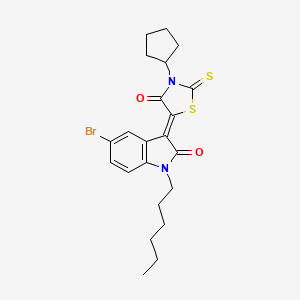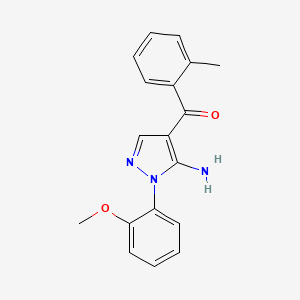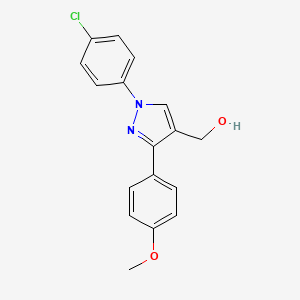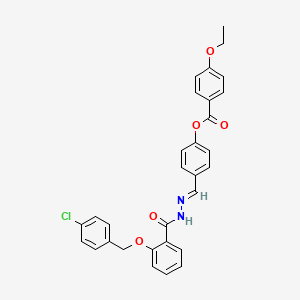![molecular formula C28H29N3O3S B12031495 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone CAS No. 579440-57-6](/img/structure/B12031495.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone: is a chemical compound with the following properties:
Linear Formula: C28H29N3O3S
CAS Number: 579440-57-6
Molecular Weight: 487.626 g/mol
This compound belongs to the class of 1,2,4-triazole derivatives and features a triazole ring, a thiol group, and aromatic substituents. Its unique structure makes it intriguing for various applications.
Preparation Methods
Industrial Production: Industrial-scale production methods are not well-documented, given the compound’s limited availability
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the triazole sulfur or aromatic positions.
Reduction: Reduction of the triazole ring or aromatic substituents is feasible.
Thiolation: Thiolating agents (eg
Triazole Formation: Cyclization of appropriate precursors using base or acid catalysts.
Aromatic Functionalization: Standard aromatic chemistry reagents (e.g., halogens, boronic acids) can modify the aromatic rings.
Major Products: The major products depend on the specific reaction conditions and substituents. Potential products include regioisomers, positional isomers, and stereochemical variants.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s thiol group may serve as a ligand in transition metal catalysis.
Materials Science: Its unique structure could inspire novel materials or supramolecular assemblies.
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Bioconjugation: The thiol group allows for bioconjugation to biomolecules.
Fine Chemicals: Limited-scale production for specialized applications.
Agrochemicals: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While no direct analogs exist, related compounds include:
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone:
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone:
These compounds share structural features but exhibit distinct properties.
Properties
CAS No. |
579440-57-6 |
|---|---|
Molecular Formula |
C28H29N3O3S |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C28H29N3O3S/c1-28(2,3)21-11-9-19(10-12-21)26-29-30-27(31(26)22-13-15-23(33-4)16-14-22)35-18-25(32)20-7-6-8-24(17-20)34-5/h6-17H,18H2,1-5H3 |
InChI Key |
WVNBSNBABNZZST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12031414.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12031416.png)


![[1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12031432.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12031440.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12031448.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B12031460.png)

![6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B12031466.png)

![2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12031481.png)


